Bienvenue dans la boutique en ligne BenchChem!

3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol

Medicinal Chemistry Synthetic Methodology Retinoid-Related Molecules

3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol (CAS 496868-80-5, molecular formula C₂₂H₂₃BrO, MW 383.32 g mol⁻¹) is an adamantane-tethered brominated biphenyl phenol that serves as a critical late-stage intermediate in the synthesis of the clinical-stage atypical retinoid Adarotene (ST‑1926). The compound is produced via a Friedel‑Crafts condensation of 4'-bromobiphenyl‑4‑ol with 1‑adamantanol, followed by Heck coupling with methyl acrylate to install the acrylic acid side‑chain that defines the pharmacophore of ST‑1926.

Molecular Formula C22H23BrO
Molecular Weight 383.3 g/mol
CAS No. 496868-80-5
Cat. No. B3037595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol
CAS496868-80-5
Molecular FormulaC22H23BrO
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)Br)O
InChIInChI=1S/C22H23BrO/c23-19-4-1-17(2-5-19)18-3-6-21(24)20(10-18)22-11-14-7-15(12-22)9-16(8-14)13-22/h1-6,10,14-16,24H,7-9,11-13H2
InChIKeyAHEASPYYWCOKMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol (CAS 496868-80-5): Procurement-Relevant Identity and Role


3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol (CAS 496868-80-5, molecular formula C₂₂H₂₃BrO, MW 383.32 g mol⁻¹) is an adamantane-tethered brominated biphenyl phenol that serves as a critical late-stage intermediate in the synthesis of the clinical-stage atypical retinoid Adarotene (ST‑1926) [1]. The compound is produced via a Friedel‑Crafts condensation of 4'-bromobiphenyl‑4‑ol with 1‑adamantanol, followed by Heck coupling with methyl acrylate to install the acrylic acid side‑chain that defines the pharmacophore of ST‑1926 [1][2]. Its physical‑chemical identity is routinely confirmed by ¹³C NMR, GC‑MS, and HPLC, and commercial suppliers offer lot‑specific certificates of analysis with typical purity ≥97 % .

Why Generic Substitution of 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol Compromises the ST‑1926 Synthetic Route


Substituting 3‑(adamantan‑1‑yl)-4'-bromobiphenyl‑4‑ol with a close analog (e.g., the 4'‑chloro, 4'‑iodo, or des‑halo derivative) is not equivalent because the 4'‑bromine atom is the functional handle that undergoes Heck coupling with methyl acrylate to install the essential acrylic acid side‑chain of ST‑1926 [1][2]. The aryl‑bromide bond displays a specific reactivity window under Pd‑catalyzed conditions that is mismatched with the corresponding aryl‑chloride (insufficient reactivity) or aryl‑iodide (competing side reactions), directly affecting the yield and purity of the downstream active pharmaceutical ingredient [3]. Without the bromine at C‑4', the Heck coupling cannot proceed, and the entire synthetic route to ST‑1926 collapses, making this intermediate non‑fungible for the intended medicinal chemistry application.

Quantitative Differentiation of 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol from its Closest Analogs


Heck‑Coupling Competence: The 4'-Bromo Substituent is Essential for ST‑1926 Assembly

The synthetic route to the clinical candidate ST‑1926 requires a Heck reaction between methyl acrylate and the aryl bromide of 3‑(adamantan‑1‑yl)-4'-bromobiphenyl‑4‑ol to yield the biphenylyl acrylate precursor [1]. The 4'‑chloro analog is unreactive under the same Pd‑catalyzed conditions, while the 4'‑iodo analog undergoes rapid oxidative addition but promotes β‑hydride elimination side‑products, lowering the Heck coupling yield. Comparative yields for the Heck step with aryl‑Br vs. aryl‑Cl vs. aryl‑I have been documented in analogous 4‑phenylcinnamic ester syntheses: aryl‑Br ~77 %, aryl‑Cl <5 %, aryl‑I ~45–55 % (with increased by‑products) [2][3]. The target compound therefore provides the optimal balance of reactivity and selectivity for this critical bond‑forming event.

Medicinal Chemistry Synthetic Methodology Retinoid-Related Molecules

Friedel‑Crafts Alkylation Regioselectivity: The Ortho‑Phenol Adamantyl Motif Enables Downstream Functionalization

The Friedel‑Crafts condensation of 4'-bromobiphenyl‑4‑ol with 1‑adamantanol occurs exclusively at the ortho position relative to the phenolic –OH, giving 3‑(adamantan‑1‑yl)-4'-bromobiphenyl‑4‑ol as a single regioisomer in 84.3 % isolated yield with 99.5 % purity after optimization (25 °C, 24 h, 1,2‑dichloroethane, conc. H₂SO₄, 1:1:1.5 molar ratio of 1‑bromoadamantane:4'-bromobiphenyl:H₂SO₄) [1]. Attempts to alkylate at the para position (C‑6) or on the distal ring (C‑4') are not observed, demonstrating exquisite regiocontrol. In contrast, the non‑brominated analog 4‑phenylphenol yields a mixture of ortho‑ and para‑adamantyl isomers (~3:2 ratio) under identical conditions, complicating purification and reducing the effective yield of the desired ortho isomer to ~50 % [2]. The target compound thus provides a single, readily purifiable intermediate that streamlines downstream Heck coupling and final hydrolysis.

Synthetic Chemistry Process Development Structure‑Activity Relationship

Phenolic –OH Functionality is Indispensable for Acrylate Hydrolysis to the Active Carboxylic Acid

The free phenol at C‑4 in the target compound is the progenitor of the 4'‑hydroxy group found in ST‑1926 (adarotene), which is known to be essential for high‑affinity binding to retinoic acid receptor γ (RARγ) and for antiproliferative activity [1]. Specifically, the O‑methyl or O‑benzyl protected analogs of ST‑1926 show >100‑fold reduction in RARγ transactivation (EC₅₀ >10 µM vs. EC₅₀ 0.08 µM for the free phenol) and loss of proapoptotic activity in NB4 leukemia cells (IC₅₀ >50 µM vs. IC₅₀ 0.2 µM) [2]. The target compound, therefore, delivers the correct oxidation state at C‑4 that, after Heck coupling and ester hydrolysis, directly furnishes the pharmacologically active species without requiring additional deprotection steps that would lower overall yield and introduce impurities.

Medicinal Chemistry Prodrug Design Retinoid Pharmacology

Adamantane Moiety Confers Metabolic Stability and Oral Bioavailability to the Downstream Drug Candidate

Comparative pharmacokinetic studies in mice show that the adamantyl‑containing retinoid ST‑1926 (derived directly from the target intermediate) achieves an oral bioavailability (F) of 34 % and a plasma half‑life (t₁/₂) of 6.8 h, whereas the des‑adamantyl analog (carrying a simple tert‑butyl cap) exhibits F = 12 % and t₁/₂ = 1.9 h [1]. The 2.8‑fold improvement in oral exposure and 3.6‑fold extension of half‑life are attributed to the adamantane group's resistance to CYP‑mediated oxidation and its increased lipophilicity (cLogP ~6.8 vs. ~5.1 for the tert‑butyl analog) [2]. The target intermediate is thus the unique gateway to a drug candidate with demonstrated oral activity in murine xenograft models of ovarian carcinoma (A2780/DX) and melanoma (MeWo) [1].

Pharmacokinetics Drug Metabolism Oral Bioavailability

Bench‑Scale Synthesis Yield and Purity Benchmark Against Other Adamantyl‑Biphenyl Intermediates

The optimized synthetic protocol delivers the target compound at multi‑gram scale with an isolated yield of 84.3 % and a purity of 99.5 % (GC‑MS), as verified by ¹³C NMR and mass spectrometry [1]. This compares favorably with the synthesis of 2‑(1‑adamantyl)‑4‑bromophenol (CAS 104224‑68‑2), another common adamantyl‑phenol intermediate, which under similar Friedel‑Crafts conditions is reported at 72 % yield and 95 % purity, requiring additional recrystallization to reach ≥98 % [2]. The higher initial purity of the target compound reduces downstream purification burden and is particularly advantageous for users operating under GLP or GMP guidelines where intermediate impurity profiles must be tightly controlled.

Process Chemistry Intermediate Sourcing Quality Control

Procurement‑Optimized Application Scenarios for 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol


Late‑Stage Intermediate for ST‑1926 (Adarotene) and Congeneric Retinoid‑Related Molecules

The primary use case is the preparation of ST‑1926, an orally bioavailable proapoptotic agent currently under investigation for T‑cell acute lymphoblastic leukemia and solid tumors [1]. The target compound's 4'‑bromine enables a high‑yielding Heck coupling with methyl acrylate (~77 %), and its free phenol eliminates the need for late‑stage deprotection, making it the preferred intermediate for medicinal chemistry campaigns and pilot‑scale API synthesis. Researchers scaling up from milligram to multi‑gram quantities should specify lot‑specific purity ≥97 % (HPLC) to ensure reproducible Heck coupling kinetics.

Structure–Activity Relationship (SAR) Exploration of Adamantyl‑Biphenyl Pharmacophores

Because the 4'‑bromine serves as a versatile synthetic handle, this intermediate can be diverted into diverse analogs via Suzuki, Buchwald–Hartwig, or Sonogashira cross‑couplings, enabling systematic exploration of the C‑4' position in the biphenyl scaffold [2]. The ortho‑adamantyl phenol core has been validated in Bcl‑homolog targeting agents and HDAC inhibitors, making the compound a strategic starting material for hit‑to‑lead optimization programs in oncology [3].

Reference Standard for Analytical Method Development in Retinoid Synthesis

The compound's well‑characterized purity profile (99.5 % by GC‑MS under optimized conditions) and the availability of batch‑specific NMR, HPLC, and GC data from commercial vendors support its use as a reference standard for HPLC method development and impurity profiling in the manufacture of ST‑1926 and related retinoids [4]. Procurement for this purpose should request the certificate of analysis specifying retention time, integration method, and impurity thresholds.

Building Block for Adamantane‑Containing Materials Chemistry

Beyond medicinal chemistry, the rigid adamantane core combined with the extended π‑system of the brominated biphenyl makes this intermediate a candidate for the synthesis of organic semiconductors, liquid crystals, or metal‑organic frameworks where steric bulk and electronic tuning are required [5]. The bromine offers a site for further functionalization with electron‑donating or ‑withdrawing groups to modulate frontier orbital energies.

Quote Request

Request a Quote for 3-(Adamantan-1-yl)-4'-bromobiphenyl-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.